3-Chloro-1H-indazole-7-carbaldehyde
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Overview
Description
3-Chloro-1H-indazole-7-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro substituent and an aldehyde group in the 3- and 7-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazole-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring . The aldehyde group can then be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include chlorination, cyclization, and formylation steps, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-indazole-7-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Condensation: Primary amines or hydrazines in ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: N-substituted indazoles.
Oxidation: 3-Chloro-1H-indazole-7-carboxylic acid.
Reduction: 3-Chloro-1H-indazole-7-methanol.
Condensation: Schiff bases or hydrazones.
Scientific Research Applications
3-Chloro-1H-indazole-7-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science:
Agricultural Chemistry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-indazole-7-carbaldehyde largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The chloro and aldehyde groups can interact with active sites of enzymes, leading to inhibition of their activity. The compound can also form covalent bonds with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indazole-7-carbaldehyde: Similar structure but with a bromo substituent instead of chloro.
2-Chloro-1H-indazole-7-carbaldehyde: Chloro substituent at the 2-position instead of the 3-position.
3-Chloro-1H-indazole-6-carbaldehyde: Aldehyde group at the 6-position instead of the 7-position.
Uniqueness
3-Chloro-1H-indazole-7-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which can influence its reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-chloro-2H-indazole-7-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) |
InChI Key |
PWWYCZFQPYZWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C=O)Cl |
Origin of Product |
United States |
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